1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Overview
Description
1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a benzyl group, an oxo group, and a carboxylic acid group. The molecular formula of this compound is C₁₇H₁₅NO₃, and it has a molecular weight of 281.31 g/mol .
Preparation Methods
The synthesis of 1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate benzylamine with a suitable quinoline derivative, followed by oxidation and carboxylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be compared with other similar compounds, such as:
Quinoline-7-carboxylic acid derivatives: These compounds share a similar quinoline core but differ in their substitution patterns and functional groups.
1-Benzyl-3-oxo-piperidine-4-carboxylic acid: This compound has a similar benzyl and oxo group but features a piperidine ring instead of a quinoline ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-2-oxo-3,4-dihydroquinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-9-7-13-10-14(17(20)21)6-8-15(13)18(16)11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYPUFIJXFELMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)C(=O)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657485 | |
Record name | 1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88371-27-1 | |
Record name | 1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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